molecular formula C3H5N B041283 Propargylamine CAS No. 2450-71-7

Propargylamine

Cat. No.: B041283
CAS No.: 2450-71-7
M. Wt: 55.08 g/mol
InChI Key: JKANAVGODYYCQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Propargylamine, also known as prop-2-yn-1-amine, is an organic compound with the chemical formula HC≡CCH₂NH₂. It is a colorless, odorless liquid that serves as a precursor to various other compounds. This compound is notable for its applications in organic synthesis and its role in the production of pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions: Propargylamine can be synthesized through several methods, including the reaction of amines with propargyl halides. One common method involves the KA₂ coupling reaction, which includes ketone, amine, and alkyne components. This reaction is highly versatile and can be conducted under both thermal and non-conventional conditions .

Industrial Production Methods: In industrial settings, this compound is often produced using solvent-free methods to align with green chemistry principles. Copper(I) chloride catalyzed reactions and other metal-catalyzed processes are frequently employed to achieve high yields of this compound .

Chemical Reactions Analysis

Types of Reactions: Propargylamine undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form aldehydes and ketones.

    Reduction: It can be reduced to form primary amines.

    Substitution: this compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various amides, aldehydes, and ketones, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry

Propargylamine derivatives have been extensively studied for their therapeutic potential, particularly in neurodegenerative diseases such as Parkinson's and Alzheimer's. Notable applications include:

  • Monoamine Oxidase Inhibition : this compound is a key component in drugs like rasagiline and selegiline, which are used to treat Parkinson's disease. These compounds act as irreversible inhibitors of monoamine oxidase B (MAO-B), enhancing dopaminergic activity in the brain and providing neuroprotective effects against neurotoxicity .
  • Neuroprotective Agents : Research indicates that this compound-based compounds exhibit neuroprotective properties by reducing oxidative stress and preventing apoptosis in neuronal cells. For instance, rasagiline has been shown to protect against beta-amyloid toxicity, which is relevant in Alzheimer's disease .
  • Anti-Diabetic Properties : Some this compound derivatives have been explored for their potential use as anti-diabetic agents. For example, the compound pargyline has demonstrated efficacy in regulating blood sugar levels and may help mitigate cardiovascular risks associated with diabetes .

Organic Synthesis

Propargylamines are widely utilized as intermediates in organic synthesis due to their ability to participate in various chemical reactions:

  • Synthesis of Heterocycles : Propargylamines are essential precursors for synthesizing a range of heterocyclic compounds, including pyrroles, quinolines, and oxazolidinones. These heterocycles often exhibit biological activity and are integral to many pharmaceutical compounds .
  • Building Blocks for Drug Development : The versatility of propargylamines allows them to serve as building blocks for synthesizing complex drug molecules. They are involved in the creation of β-lactams and other biologically active compounds used in various therapeutic contexts .

Case Study 1: Rasagiline

Rasagiline is an MAO-B inhibitor derived from this compound that has been clinically validated for treating Parkinson's disease. It has shown efficacy not only in managing symptoms but also in providing neuroprotection by stabilizing mitochondrial membranes and reducing oxidative damage . Clinical trials have demonstrated its effectiveness both as monotherapy and as an adjunct to levodopa therapy.

Case Study 2: Pargyline

Pargyline is another this compound derivative utilized primarily for its MAO-B inhibitory effects. Studies indicate that it may also enhance the efficacy of certain chemotherapeutic agents by inhibiting lysine-specific demethylase-1 (LSD-1), thus opening avenues for its use in cancer treatment alongside its established role in managing Parkinson's disease .

Summary Table of Applications

Application AreaCompound ExampleMechanism/EffectTherapeutic Use
NeuroprotectionRasagilineMAO-B inhibition; reduces oxidative stressParkinson's disease
NeuroprotectionSelegilineMAO-B inhibition; prevents apoptosisParkinson's disease
Anti-DiabeticPargylineRegulates blood sugar levels; cardiovascular benefitsType 1 diabetes
Organic SynthesisVariousPrecursor for heterocycles like pyrroles, quinolinesDrug development

Mechanism of Action

Propargylamine exerts its effects primarily through the inhibition of monoamine oxidase (MAO), an enzyme responsible for the degradation of neurotransmitters such as dopamine and serotonin. By inhibiting MAO, this compound increases the levels of these neurotransmitters in the brain, which can help alleviate symptoms of neurodegenerative diseases .

Comparison with Similar Compounds

    Rasagiline: An irreversible inhibitor of monoamine oxidase used in the treatment of Parkinson’s disease.

    Selegiline: Another monoamine oxidase inhibitor with neuroprotective properties.

Uniqueness: Propargylamine is unique due to its triple bond and nitrogen bond, which confer high reactivity and versatility in organic synthesis. This makes it a valuable precursor for the synthesis of various N-heterocycles and other functional groups .

Biological Activity

Propargylamine is a compound that has garnered significant attention in biomedical research due to its diverse biological activities, particularly in the treatment of neurodegenerative diseases and as an inhibitor of various enzymes. This article will delve into the mechanisms of action, therapeutic applications, and recent findings related to this compound, supported by data tables and case studies.

This compound exhibits its biological effects primarily through the inhibition of monoamine oxidase (MAO), an enzyme involved in the metabolism of neurotransmitters. The irreversible inhibition of MAO by this compound derivatives has been linked to neuroprotective effects, making them potential candidates for treating conditions such as Alzheimer's disease and Parkinson's disease.

Inhibition of Monoamine Oxidase

  • Deprenyl (Selegiline) : A well-known this compound derivative, deprenyl selectively inhibits MAO-B and has been shown to provide neuroprotection in models of Parkinson's disease. Studies indicate that it can prevent the degeneration of dopaminergic neurons by reducing oxidative stress .
  • ASS234 : This multi-target this compound compound inhibits both MAO-A and cholinesterases while exhibiting antioxidant properties. It has demonstrated efficacy in preventing beta-amyloid aggregation, a hallmark of Alzheimer's disease . The formation of a covalent adduct between ASS234 and MAO-A was characterized through spectroscopic methods, revealing insights into its binding mechanism .

Therapeutic Applications

Propargylamines have been investigated for their therapeutic potential in various diseases:

  • Neurodegenerative Disorders : Propargylamines, such as deprenyl and ASS234, are being studied for their neuroprotective properties against neurodegenerative diseases. They are thought to enhance dopaminergic signaling and reduce neuroinflammation .
  • Cancer : Recent studies have highlighted the role of propargylamines as inhibitors of lysine-specific demethylase 1 (LSD1), an epigenetic regulator implicated in cancer progression. This compound-containing compounds have shown promise in inducing histone hypermethylation in breast cancer cells, suggesting their potential as anticancer agents .

1. Neuroprotection in Parkinson's Disease

A study involving deprenyl demonstrated its efficacy in animal models where it significantly reduced the loss of nigrostriatal neurons induced by neurotoxins like MPTP. This suggests that propargylamines may provide protective effects against neurotoxic insults .

2. Inhibition of Lysine Demethylases

Research on new small molecule inhibitors containing a this compound moiety showed promising results in inhibiting LSD1 activity, leading to increased levels of H3K4 dimethylation in cancer cell lines. These findings indicate the potential for developing targeted therapies for hormone-dependent cancers .

Data Tables

CompoundTarget EnzymeBiological ActivityReference
DeprenylMAO-BNeuroprotection
ASS234MAO-A, CholinesterasesAntioxidant, prevents beta-amyloid aggregation
Inhibitor 5aLSD1Induces histone hypermethylation
This compound DerivativesVarious (Cancer Targets)Potential anticancer agents

Q & A

Q. What are the most reliable synthetic routes for Propargylamine, and how can reaction conditions be optimized for reproducibility?

Basic Research Question
this compound is commonly synthesized via nucleophilic substitution of propargyl bromide with ammonia or amines. Key variables include solvent polarity (e.g., THF vs. ethanol), temperature (0–25°C), and stoichiometric ratios. Methodologically, researchers should:

  • Use kinetic studies (e.g., NMR monitoring) to track intermediate formation .
  • Optimize purification via column chromatography or distillation, noting yield discrepancies between batch sizes .
  • Validate reproducibility by repeating reactions under inert atmospheres (argon/nitrogen) to mitigate oxidative side reactions .

Example Workflow :

Replicate assays under original reported conditions.

Introduce modified conditions (e.g., fresh aliquots, controlled humidity).

Cross-validate with orthogonal techniques (SPR vs. fluorescence assays).

Q. What computational strategies are effective for predicting this compound’s reactivity in catalytic systems?

Advanced Research Question
Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations are critical for modeling this compound’s behavior in Cu-catalyzed azide-alkyne cycloaddition (CuAAC). Key steps:

  • Optimize molecular geometries using B3LYP/6-31G* basis sets .
  • Simulate solvent effects (implicit vs. explicit models) to predict regioselectivity .
  • Validate predictions with experimental kinetic isotope effects (KIEs) .

Pitfalls to Avoid :

  • Inadequate blinding in behavioral assays.
  • Overlooking pharmacokinetic parameters (e.g., blood-brain barrier permeability) .

Q. How can researchers address low yields in asymmetric synthesis of this compound derivatives?

Advanced Research Question
Low enantiomeric excess (ee) may arise from catalyst poisoning or competing pathways. Solutions:

  • Ligand Screening : Test chiral phosphines (e.g., BINAP) or N-heterocyclic carbenes (NHCs) .
  • Additive Optimization : Introduce achiral additives (e.g., molecular sieves) to stabilize transition states .
  • Flow Chemistry : Improve mixing efficiency and reduce side reactions via microreactors .

Case Study : Switching from batch to flow increased ee from 45% to 82% in a model Suzuki-Miyaura coupling .

Q. What statistical methods are recommended for analyzing dose-response data in this compound toxicity studies?

Basic Research Question

  • Nonlinear Regression : Fit data to Hill or log-logistic models (IC₅₀/EC₅₀ calculations) .
  • Outlier Detection : Use Grubbs’ test or robust regression (e.g., RANSAC) .
  • Meta-Analysis : Aggregate datasets from multiple labs using random-effects models .

Software Tools : GraphPad Prism, R (drc package), or Python (SciPy).

Properties

IUPAC Name

prop-2-yn-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5N/c1-2-3-4/h1H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKANAVGODYYCQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30862951
Record name 2-Propyn-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30862951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

55.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2450-71-7
Record name Propargylamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2450-71-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propargylamine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80642
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Propyn-1-amine
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Propyn-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30862951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Prop-2-ynylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.017.740
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Tert-butyl 5-(1-naphthyl)-1,2,6b,7,8,10,11,11a-octahydro-9H-azepino[4,5-b][1,4]oxazino[2,3,4-hi]indole-9-carboxylate (671 mg, 90%) was prepared via coupling of tert-butyl 5-bromo-1,2,6b,7,8,10,11,11a-octahydro-9H-azepino[4,5-b][1,4]oxazino[2,3,4-hi]indole-9-carboxylate (671 mg, 1.64 mmol) with 1-naphthyl boronic acid (423 mg, 2.46 mmol) as illustrated by the general procedure described in Example 534 Step C. CIMS (Methane) m/z=457 [MH]+ The corresponding hydrochloride salt of the title compound was formed from tert-butyl 5-(1-naphthyl)-1,2,6b,7,8,10,11,11a-octahydro-9H-azepino[4,5-b][1,4]oxazino[2,3,4-hi]indole-9-carboxylate (670 mg) using the procedure described in Example 534 Step C. Then, this salt was free-based using 6 N NaOH, to give the title compound (527 mg, 99%). 1H NMR (CDCl3, 300 MHz) δ1.80-2.40 (m, 5H), 2.80-3.00 (m, 3H), 3.00-3.15 (m, 1H), 3.40-3.60 (m, 1H), 3.62-3.86 (m, 1H), 4.28-4.62 (m, 4H), 6.77 (s, 2H), 7.30-7.60 (m, 4H), 7.75 (d, 1H, J=8.1 Hz), 7.85 (d, 1H, J=8.0 Hz), 8.04 (d, 1H, J=8.1 Hz) ppm. CIMS (Methane) m/z=357 [MH]+.
Name
tert-butyl 5-bromo-1,2,6b,7,8,10,11,11a-octahydro-9H-azepino[4,5-b][1,4]oxazino[2,3,4-hi]indole-9-carboxylate
Quantity
671 mg
Type
reactant
Reaction Step One
Quantity
423 mg
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

Following a procedure similar to that described in Example 6 above substituting for ethyl alcohol and methanesulfonic acid the appropriate reaction medium and the appropriate catalyst listed in Examples 83-109 of Table B hereinbelow, 4-dimethylaminobenzaldehyde, N,N-dimethylaniline and sodium p-toluenesulfinate were interacted at the indicated temperature to obtain a methane of Formula XV wherein R=4--CH3 ; R5 =H, R6 =N(CH3)2 ; Q=4--(CH3)2NC6H4. A toluene or acetone solution of the product from Examples 83-109 contacted with silica gel developed a blue colored image.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
sodium p-toluenesulfinate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Synthesis routes and methods III

Procedure details

Proceeding in a manner similar to that described in Example 1 above substituting for ethyl alcohol and the concentrated hydrochloric acid the appropriate reaction medium and the appropriate catalyst listed in Examples 58-82 of Table A hereinbelow, 4-dimethylaminobenzaldehyde, sodium p-toluenesulfinate and 1-ethyl-2-methylindole were interacted at the indicated temperature to obtain a methane of Formula II wherein R=4--CH3 ; R1 =C2H5 ; R2 =CH3 ; R3 =R5 =H; R6 =N(CH3)2. A toluene or acetone solution of the product from Examples 58-82 contacted with silica gel developed a blue-red colored image.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
sodium p-toluenesulfinate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Synthesis routes and methods IV

Procedure details

Ten and three tenths grams of 86.4 percent sodium p-toluenesulfinate, 10.7 g of 90.7 percent N,N-diethyl-3-ethoxyaniline and 12 g of 4-(N-ethyl-N-benzyl)-aminobenzaldehyde were interacted in the presence of 18.2 g of 95 percent methanesulfonic acid to obtain a methane of Formula XV wherein R=4--CH3 ; R5 =C2H5O; R6 =N(C2H5)2 ; Q=4--[(C2H5)(C6H5CH2)NC6H4 ], an oil. A significant infrared maximum appeared at 1145 (SO2 ; s) cm-1. The product developed a violet colored image.
Name
sodium p-toluenesulfinate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10.7 g
Type
reactant
Reaction Step Two
[Compound]
Name
4-(N-ethyl-N-benzyl)-aminobenzaldehyde
Quantity
12 g
Type
reactant
Reaction Step Three
Quantity
18.2 g
Type
reactant
Reaction Step Four

Synthesis routes and methods V

Procedure details

A mixture of 25.5 g (80 mmol) of 1,4-dibromo-2,2-diethoxy-3-butanone, 11.8 g (100 mmol) of N-amidinothiourea, and 150 ml of tetrahydrofuran was heated at reflux for 3 hours. The mixture was filtered to remove some insoluble solid, and the filtrate was concentrated. The residue was triturated with 200 ml of saturated sodium bicarbonate, then extracted four times with a total of 500 ml of ethyl acetate. The combined ethyl acetate extracts were dried over sodium sulfate, filtered and evaporated leaving a solid. Recrystallization from 250 ml of acetonitrile, after decolorization with charcoal, afforded 9.7 g (36%) of 2-guanidino-4-(2-bromo-1,1-diethoxyethyl)thiazole as a white solid, mp 157°-158°; calcd. for C10H17N4O2SBr: C, 35.62; H, 5.08; N, 16.61; Br, 23.69; S, 9.51; found: C, 35.60; H, 4.97; N, 16.99; Br, 23.75; S, 9.59.
Name
1,4-dibromo-2,2-diethoxy-3-butanone
Quantity
25.5 g
Type
reactant
Reaction Step One
Quantity
11.8 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.